

The Evolution of ABO and H Blood Group Systems: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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This technical guide provides a comprehensive overview of the evolution, molecular genetics, and enzymatic basis of the ABO and H histo-blood group systems. It is designed to serve as a detailed resource, incorporating quantitative data, in-depth experimental protocols, and visual representations of key biological and experimental processes.

Introduction: An Ancient Polymorphism

The ABO blood group system, the first human genetic polymorphism discovered, represents a classic example of balancing selection, where multiple alleles are actively maintained in a population over long evolutionary timescales.[1] This diversity is not unique to humans, with the same A and B antigens found in many primate species, suggesting a shared evolutionary history spanning millions of years.[2] The ABO and the closely related H system are defined by carbohydrate antigens synthesized by a series of glycosyltransferase enzymes. Their evolution has been significantly shaped by environmental pressures, particularly from infectious diseases, making them a compelling subject of study in genetics, immunology, and drug development.[3]

Molecular Genetics and Enzymatic Basis

The synthesis of ABO antigens is a two-step process involving the products of the FUT1 (H) and ABO genes.

The H Antigen: The Precursor Foundation

The H antigen, the precursor to both A and B antigens, is synthesized by an α -1,2-fucosyltransferase encoded by the FUT1 gene located on chromosome 19.[4] This enzyme transfers an L-fucose sugar to the terminal galactose of a precursor oligosaccharide chain on the surface of red blood cells.[4] Individuals with at least one functional FUT1 allele (genotypes HH or Hh) express the H antigen. A rare homozygous recessive genotype (hh), known as the Bombay phenotype, results in the absence of the H antigen, and consequently, the A and B antigens cannot be formed, even if functional ABO alleles are present.[5]

A second gene, FUT2 (Secretor gene), also on chromosome 19, encodes a fucosyltransferase that synthesizes the H antigen in secretory tissues, leading to the presence of soluble ABH antigens in bodily fluids like saliva.[5]

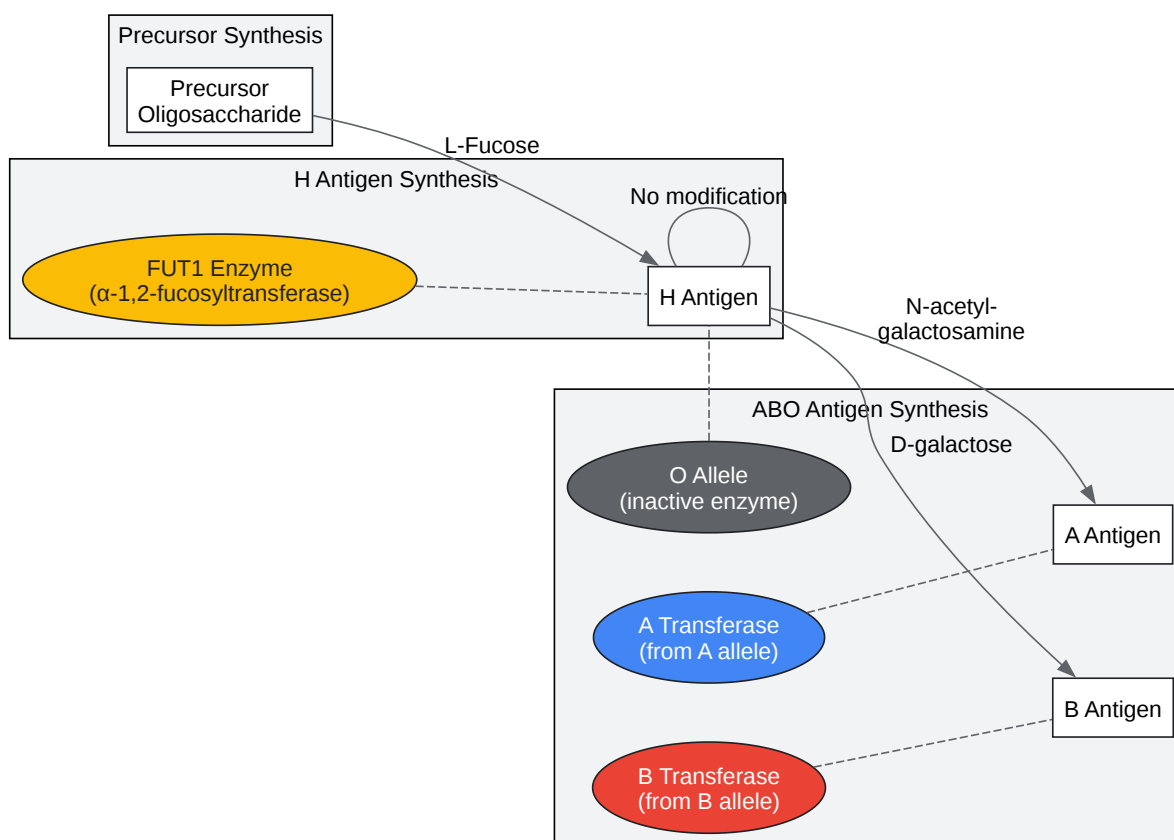
The ABO Locus: Defining the Blood Groups

The ABO gene, located on chromosome 9, encodes a glycosyltransferase that modifies the H antigen.[6] The three primary alleles—A, B, and O—determine the final blood group phenotype.

- A Allele: Encodes an α -1,3-N-acetylgalactosaminyltransferase that adds N-acetylgalactosamine (GalNAc) to the H antigen.[6][7]
- B Allele: Encodes an α -1,3-galactosyltransferase that adds D-galactose to the H antigen.[6][7]
- O Allele: Typically contains a single nucleotide deletion (G at position 261) that causes a frameshift, resulting in a premature stop codon and a non-functional protein.[6] Therefore, the H antigen remains unmodified in individuals with type O blood.[6]

The A and B alleles are codominant, while the O allele is recessive.[8] The key amino acid differences between the A and B transferases that determine their substrate specificity are located at positions 176, 235, 266, and 268.[9]

Here is a diagram illustrating the biosynthetic pathway of the ABH antigens:



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Biosynthetic pathway of the A, B, and H antigens.

Evolutionary Pressures and Balancing Selection

The persistence of the ABO polymorphism is attributed to balancing selection, likely driven by host-pathogen co-evolution.[1] Different blood group antigens can act as receptors for pathogens or influence the immune response, conferring selective advantages to certain phenotypes in specific environments.

- **Bacterial Infections:** Pathogens can adapt to the most common host phenotype, creating a selective pressure for rarer alleles.[3][10]
- **Viral Infections:** Viruses can acquire host antigens in their envelopes. Pre-existing antibodies in a new host against these antigens can provide a protective effect, influencing viral transmission between individuals of different blood types.[3][10]
- **Disease Associations:** Numerous studies have linked ABO phenotypes to susceptibility to various diseases, including certain cancers and cardiovascular conditions.[8] For example, individuals with blood group O have a lower risk of severe malaria.[2]

Quantitative Data

Allele Frequencies

The frequencies of ABO, FUT1, and FUT2 alleles vary significantly across global populations, reflecting different evolutionary histories and selective pressures.

Table 1: Representative ABO Allele Frequencies in Various Populations

Population	IA Frequency	IB Frequency	IO Frequency
Delhi, India[11]	0.183	0.277	0.541
Japanese[12]	-	-	-
- Phenotype A Donors	(AA=19.8%, AO=80.2%)	-	-
- Phenotype B Donors	-	(BB=12.8%, BO=87.2%)	-

Table 2: Representative FUT1 and FUT2 Allele Frequencies in Various Populations

Population	Gene	Allele	Frequency	Reference
Tibetan	FUT1	Wild-type	97.75%	[1]
Tibetan	FUT2	Se(357) (functional)	32.75%	[1]
Tibetan	FUT2	se(357,385) (non-functional)	55.00%	[1]
European/Iranian	FUT2	rs601338 se428 (non-functional)	Varies	[13]

Enzymatic Kinetics

The catalytic efficiency of the A and B glycosyltransferases can be compared using their Michaelis-Menten kinetic parameters, K_m and V_{max} . K_m reflects the substrate concentration at which the reaction rate is half of V_{max} , and a lower K_m generally indicates a higher affinity of the enzyme for its substrate. V_{max} represents the maximum rate of the reaction.

Table 3: Kinetic Parameters of A and B Glycosyltransferases

Enzyme	Substrate	Apparent K_m (μM)	Apparent V_{max} (relative units)	Reference
Glucuronyltransferase	UDP-GlcA	51	-	[3]
Further research is needed to populate this table with specific values for human A and B transferases acting on the H antigen.				

Experimental Protocols

This section provides detailed methodologies for key experiments in ABO and H blood group analysis.

Serological ABO and Rh Typing (Tube Method)

This protocol outlines the standard forward and reverse grouping to determine ABO and RhD phenotype.

Materials:

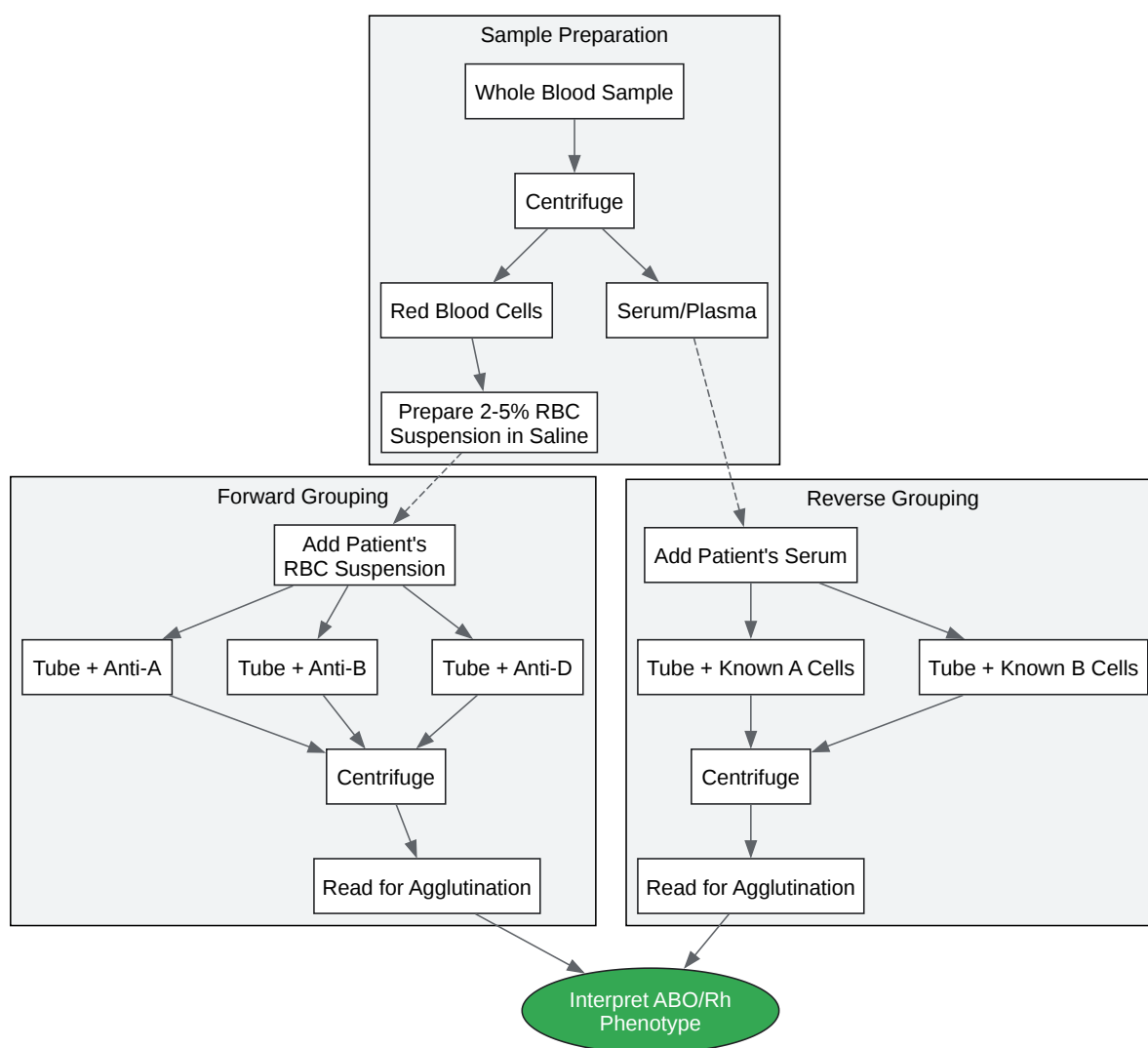
- Patient blood sample (whole blood in EDTA and clotted sample for serum)
- Anti-A, Anti-B, and Anti-D monoclonal antibodies
- Known A1 and B red cells (for reverse grouping)
- Isotonic saline (0.9% NaCl)
- Test tubes (12 x 75 mm)
- Pipettes
- Centrifuge

Procedure:

- Preparation:
 - Label test tubes for forward grouping (Anti-A, Anti-B, Anti-D) and reverse grouping (A cells, B cells).
 - Prepare a 2-5% suspension of the patient's red blood cells in isotonic saline.
- Forward Grouping (Cell Typing):
 - Add one drop of Anti-A, Anti-B, and Anti-D antisera to the corresponding labeled tubes.

- Add one drop of the patient's red cell suspension to each tube.
- Mix gently and centrifuge at 1000 rpm for 1 minute.
- Gently resuspend the cell button and observe for agglutination. Record the results.
- Reverse Grouping (Serum Typing):
 - Add two drops of the patient's serum to the tubes labeled "A cells" and "B cells".
 - Add one drop of known A1 cells to the "A cells" tube and one drop of known B cells to the "B cells" tube.
 - Mix gently and centrifuge at 1000 rpm for 1 minute.
 - Gently resuspend the cell buttons and observe for agglutination. Record the results.
- Interpretation:
 - Correlate the results of the forward and reverse grouping to determine the ABO blood group.
 - Agglutination in the "Anti-D" tube indicates an RhD-positive result.

Here is a diagram of the serological typing workflow:



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Workflow for ABO and Rh serological typing.

ABO Genotyping by PCR-RFLP

This method distinguishes the major A, B, and O alleles based on single nucleotide polymorphisms (SNPs).

Materials:

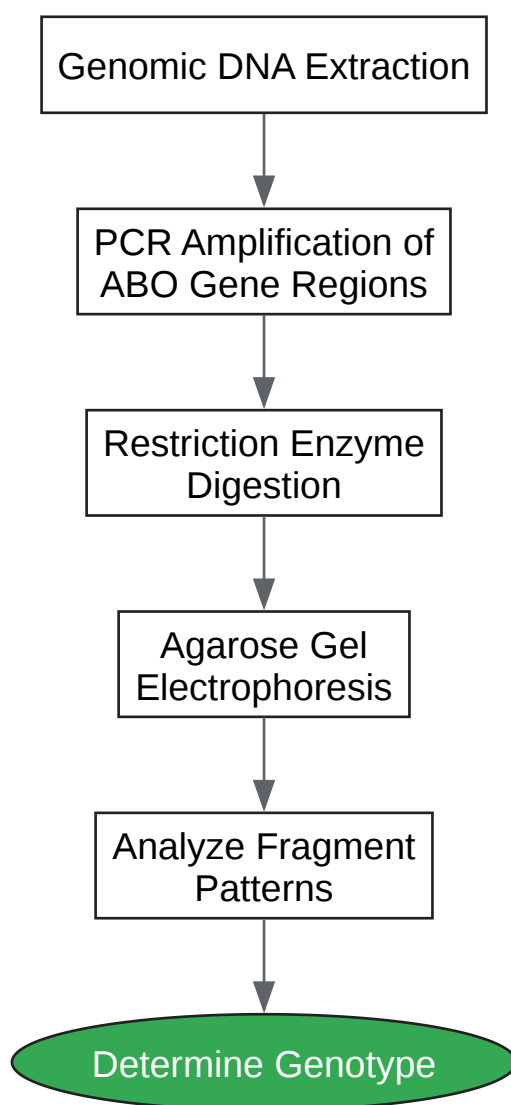
- Genomic DNA extracted from the subject
- PCR primers flanking the polymorphic sites in the ABO gene
- Taq DNA polymerase and dNTPs
- Restriction enzymes (e.g., KpnI and AluI to distinguish A/O from B; BstEII to distinguish O from A/B)
- Agarose gel and electrophoresis equipment
- DNA ladder

Procedure:

- PCR Amplification:
 - Amplify regions of the ABO gene containing key SNPs (e.g., nucleotide positions 261, 526, 703, 796) using specific primers.
- Restriction Digestion:
 - Digest the PCR products with a set of restriction enzymes that recognize specific alleles. For example:
 - Digestion at position 261 with BstEII can differentiate the O allele (which has a deletion at this site) from A and B alleles.
 - Digestion at position 703 with KpnI (cuts B allele) and AluI (cuts A and O alleles) can distinguish the B allele.
- Agarose Gel Electrophoresis:

- Separate the digested fragments on an agarose gel.
- Visualize the DNA fragments under UV light after staining with an intercalating dye.
- Genotype Determination:
 - Determine the genotype based on the resulting fragment patterns compared to a DNA ladder and known controls.

Here is a diagram of the PCR-RFLP workflow:



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Workflow for ABO genotyping by PCR-RFLP.

DNA Sequencing of ABO and FUT1/FUT2 Genes

Sanger sequencing provides the definitive nucleotide sequence to identify known and novel alleles.

Materials:

- Purified PCR product of the target gene region
- Sequencing primer
- BigDye™ Terminator Cycle Sequencing Kit
- Capillary electrophoresis-based DNA analyzer

Procedure:

- Cycle Sequencing:
 - Perform a PCR-like reaction using the purified DNA template, a single primer, DNA polymerase, dNTPs, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
 - The incorporation of a ddNTP terminates the extension, resulting in a collection of DNA fragments of different lengths, each ending with a specific labeled nucleotide.
- Purification:
 - Remove unincorporated ddNTPs and primers from the sequencing reaction products.
- Capillary Electrophoresis:
 - Separate the fluorescently labeled DNA fragments by size in a capillary-based DNA analyzer.
- Data Analysis:
 - A laser excites the fluorescent dyes, and a detector reads the color of the dye for each fragment as it passes.

- The software generates a chromatogram, and the sequence is read by compiling the sequence of terminal nucleotides.

Site-Directed Mutagenesis of Glycosyltransferases

This technique is used to introduce specific mutations into the ABO gene to study the effect of amino acid changes on enzyme function.

Materials:

- Plasmid containing the wild-type ABO cDNA
- Mutagenic primers containing the desired nucleotide change
- High-fidelity DNA polymerase
- DpnI restriction enzyme
- Competent *E. coli* cells for transformation
- Expression system (e.g., mammalian cells) to produce the mutant protein

Procedure:

- Mutagenic PCR:
 - Use the plasmid with the wild-type gene as a template and the mutagenic primers to amplify the entire plasmid. The primers introduce the desired mutation.
- DpnI Digestion:
 - Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA, thereby selectively destroying the parental (wild-type) template DNA, which was isolated from *E. coli*. The newly synthesized, mutated DNA is unmethylated and remains intact.
- Transformation:
 - Transform the DpnI-treated DNA into competent *E. coli*. The nicks in the circular, mutated plasmid are repaired by the bacterial cells.

- Screening and Sequencing:
 - Isolate plasmid DNA from the resulting bacterial colonies and sequence the ABO gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
- Functional Analysis:
 - Express the mutant protein in a suitable system and analyze its glycosyltransferase activity and substrate specificity.

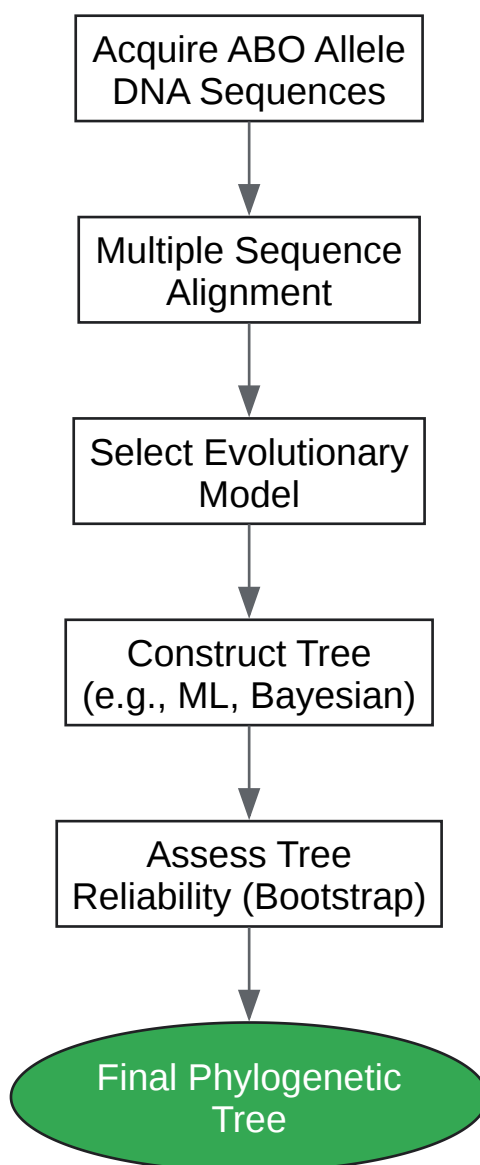
Phylogenetic Analysis

Molecular data from the ABO gene can be used to construct phylogenetic trees, which visualize the evolutionary relationships between alleles within and between species.

Methodology:

- Sequence Acquisition: Obtain DNA sequences of ABO alleles from different individuals or species.
- Multiple Sequence Alignment: Align the sequences to identify homologous positions and variations.
- Phylogenetic Tree Construction: Use computational methods to build the tree. Common methods include:
 - Distance-Based Methods (e.g., Neighbor-Joining): Calculate the genetic distance between all pairs of sequences and group them based on similarity.[\[14\]](#)
 - Character-Based Methods (e.g., Maximum Parsimony, Maximum Likelihood, Bayesian Inference): Evaluate different tree topologies based on the patterns of nucleotide or amino acid changes.[\[14\]](#)
- Tree Visualization and Interpretation: Use software to draw the phylogenetic tree and interpret the branching patterns to infer evolutionary relationships.

Here is a logical diagram for constructing a phylogenetic tree:



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Logical workflow for phylogenetic tree construction.

Conclusion

The ABO and H blood group systems are a paradigm of evolutionary genetics, where molecular mechanisms, population dynamics, and selective pressures are intricately linked. A thorough understanding of their molecular basis and the experimental techniques used for their characterization is crucial for fields ranging from transfusion medicine and transplantation to infectious disease research and the development of novel therapeutics. This guide provides a

foundational resource for professionals seeking to delve into the complexities of these fundamental human polymorphisms.

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- To cite this document: BenchChem. [The Evolution of ABO and H Blood Group Systems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102083#evolution-of-abo-and-h-blood-group-systems]

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